molecular formula C24H28N4O4S B2861684 4-butoxy-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide CAS No. 904824-31-3

4-butoxy-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide

Cat. No. B2861684
CAS RN: 904824-31-3
M. Wt: 468.57
InChI Key: AYDZEYWOARNTQM-UHFFFAOYSA-N
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Description

The compound “4-butoxy-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide” is a complex organic molecule. It contains a morpholine ring, which is a common feature in many pharmaceuticals, and a pyridazine ring, which is a type of nitrogen-containing heterocycle .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The morpholine and pyridazine rings could potentially undergo electrophilic substitution reactions .

Scientific Research Applications

Enzyme Inhibition and Medicinal Chemistry

A significant body of research has focused on sulfonamides, including structures similar to 4-butoxy-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide, for their potential in medicinal chemistry, particularly as enzyme inhibitors. For instance, sulfonamides incorporating 1,3,5-triazine motifs have shown notable antioxidant properties and inhibitory activities against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. These enzymes are linked to diseases such as Alzheimer's, Parkinson's, and pigmentation disorders. Compounds in this class exhibited moderate to high inhibition against these enzymes, highlighting their therapeutic potential in managing neurodegenerative and pigmentary conditions (Lolak et al., 2020).

Anticancer Activity

The design and synthesis of sulfonamide compounds have also been explored for anticancer applications. For example, a novel compound featuring a morpholine and pyrazole moiety linked to a benzenesulfonamide core was synthesized and evaluated for its anti-breast cancer activity. This compound exhibited significant inhibitory activity against the MCF-7 breast cancer cell line, underscoring the potential of sulfonamide derivatives in cancer therapy (Kumar et al., 2021).

Antimicrobial and Antioxidant Properties

Sulfonamide compounds have been investigated for their antimicrobial activity. A study synthesizing arylazopyrazole pyrimidone clubbed heterocyclic compounds, which share structural similarities with this compound, demonstrated notable antimicrobial properties against various bacteria and fungi. This suggests their utility in developing new antimicrobial agents to combat infectious diseases (Sarvaiya et al., 2019).

Safety and Hazards

The safety and hazards associated with this compound would need to be assessed through toxicological studies. As a general rule, handling of chemical substances should always be done with appropriate safety measures .

properties

IUPAC Name

4-butoxy-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O4S/c1-2-3-15-32-21-7-9-22(10-8-21)33(29,30)27-20-6-4-5-19(18-20)23-11-12-24(26-25-23)28-13-16-31-17-14-28/h4-12,18,27H,2-3,13-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYDZEYWOARNTQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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